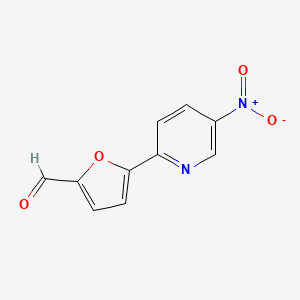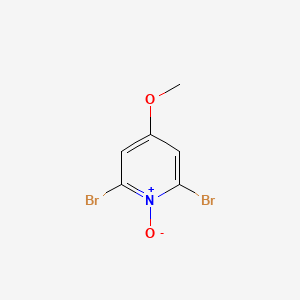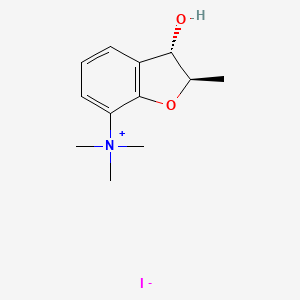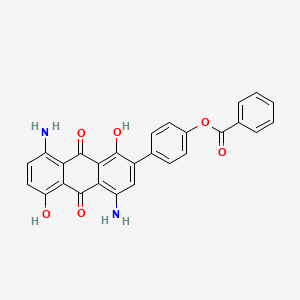
1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate is a complex organic compound with the molecular formula C27H18N2O6 and a molecular weight of 466.40 g/mol. This compound is characterized by its anthracene-based structure, which includes multiple functional groups such as amino, hydroxy, and benzoate groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthracene core: The anthracene core is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Benzoate esterification: The final step involves the esterification of the anthracene derivative with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione: Lacks the benzoate ester group.
Acid Blue 45: Contains sulfonate groups instead of benzoate.
Uniqueness
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate is unique due to its combination of amino, hydroxy, and benzoate functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
4104-49-8 |
|---|---|
Fórmula molecular |
C27H18N2O6 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C27H18N2O6/c28-17-10-11-19(30)22-20(17)26(33)23-21(25(22)32)18(29)12-16(24(23)31)13-6-8-15(9-7-13)35-27(34)14-4-2-1-3-5-14/h1-12,30-31H,28-29H2 |
Clave InChI |
UTKGUAAJNFVYMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









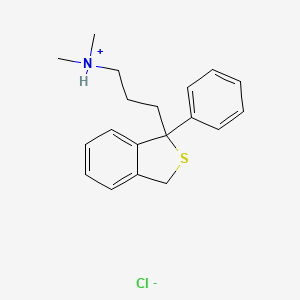

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
